molecular formula C7H13N3O B581913 1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol CAS No. 242132-98-5

1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol

Cat. No. B581913
CAS RN: 242132-98-5
M. Wt: 155.201
InChI Key: VVFIBQVZLQFZSZ-UHFFFAOYSA-N
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Description

“1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol” is a chemical compound with the molecular formula C7H13N3O and a molecular weight of 155.2 . It is categorized under miscellaneous compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, attached to a propanol group . The compound has a complexity of 131 .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 155.2 . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors . The compound has a topological polar surface area of 64.1Ų .

Scientific Research Applications

Inhibition of Interleukin-5

1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol analogs have shown significant activity as interleukin-5 inhibitors. These compounds, particularly the hydroxyethylaminomethylbenzimidazole analogs, demonstrate potent inhibitory effects on IL-5 using cell lines like pro-B Y16. The structure-activity relationship (SAR) studies indicate that the hydroxyethylaminomethyl group and hydrophobic substituents are crucial for this inhibitory activity (Boggu et al., 2019).

Catalytic Applications in Hydrogenation

These compounds have been used in the synthesis of ionic liquid-based Ru(II)–phosphinite compounds, which exhibit excellent catalytic performance in the transfer hydrogenation of various ketones. They show high efficiency in converting ketones to alcohols, with conversions up to 99% (Aydemir et al., 2014).

Synthesis and Investigation in Propellants

This class of compounds has been explored in the synthesis of 1,3-Bis(5-nitraminotetrazol-1-yl) propan-2-ol, which is used in the study of metal and nitrogen-rich propellants. These compounds are key in developing new types of energetic materials (Klapötke et al., 2017).

Multipotent Chaperone Discovery

Research has identified these compounds as multipotent chaperones with inhibitory effects on various biological processes such as the proliferation of prion, cancer, and influenza virus. This discovery underlines their potential as therapeutic agents targeting multiple diseases (Yamashita et al., 2020).

Antifungal Activity

The synthesis of new isoxazoles and dihydroisoxazoles that include this chemical structure has shown promising antifungal activity. These compounds are effective against a range of fungal species, including Candida albicans and Aspergillus fumigatus, highlighting their potential in antifungal therapies (Chevreuil et al., 2007).

properties

IUPAC Name

1-(5-amino-2-methylimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5(11)4-10-6(2)9-3-7(10)8/h3,5,11H,4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFIBQVZLQFZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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